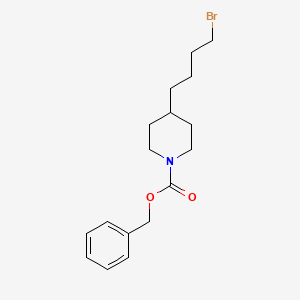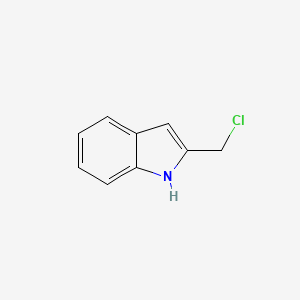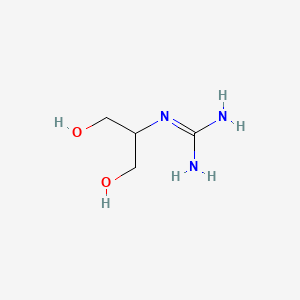
3-piperidineaceticacid,3-amino-1-methyl,methylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-piperidineaceticacid,3-amino-1-methyl,methylester is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidineaceticacid,3-amino-1-methyl,methylester typically involves the reaction of 3-amino-1-methylpiperidine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions
3-piperidineaceticacid,3-amino-1-methyl,methylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-piperidineaceticacid,3-amino-1-methyl,methylester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-piperidineaceticacid,3-amino-1-methyl,methylester involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-amino-1-ethylpiperidin-3-yl)acetate
- Methyl 2-(3-amino-1-propylpiperidin-3-yl)acetate
- Methyl 2-(3-amino-1-butylpiperidin-3-yl)acetate
Uniqueness
3-piperidineaceticacid,3-amino-1-methyl,methylester is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 1-position of the piperidine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 2-(3-amino-1-methylpiperidin-3-yl)acetate |
InChI |
InChI=1S/C9H18N2O2/c1-11-5-3-4-9(10,7-11)6-8(12)13-2/h3-7,10H2,1-2H3 |
Clé InChI |
ZBAZYULDTNGEHY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol](/img/structure/B8679428.png)
![tert-butyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8679429.png)






![2-[3-Hydroxypropylamino]quinoline](/img/structure/B8679483.png)



